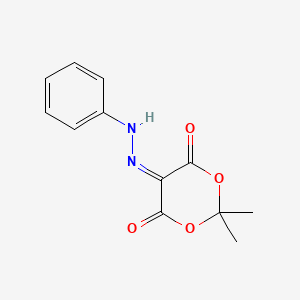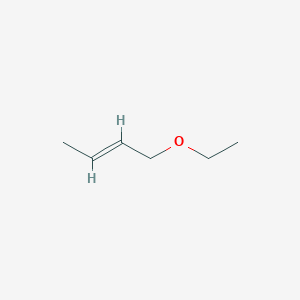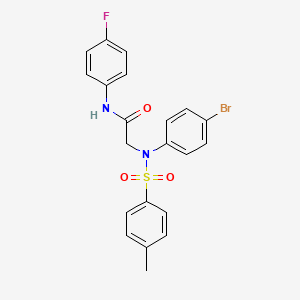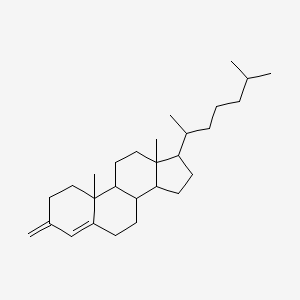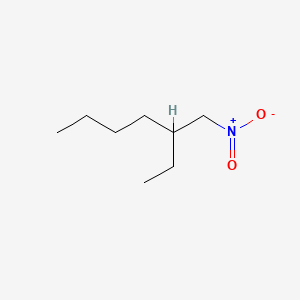
2-Ethyl-1-nitrohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-nitrohexane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-1-nitrohexane can be synthesized through the nitration of 2-Ethyl-1-hexanol. The nitration process typically involves the use of mixed acids, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to ensure safety and efficiency . The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.
Industrial Production Methods
In an industrial setting, the nitration of 2-Ethyl-1-hexanol is often carried out in batch reactors. These reactors allow for precise control of the reaction conditions, including the dosing rate of reactants and the cooling temperature . The use of capillary-microreactors has also been explored to enhance safety and efficiency by minimizing the risk of hot spots and thermal instability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-nitrohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: The major product of the reduction reaction is 2-Ethyl-1-hexylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-nitrohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-nitrohexane primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1-hexanol: The precursor to 2-Ethyl-1-nitrohexane, used in similar industrial applications.
Nitrohexane: Another nitroalkane with similar chemical properties but different chain length.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a nitro group with a branched carbon chain. This combination allows for unique reactivity and applications compared to other nitroalkanes.
Eigenschaften
CAS-Nummer |
3457-56-5 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-(nitromethyl)heptane |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JQPIBZAWGNCLKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

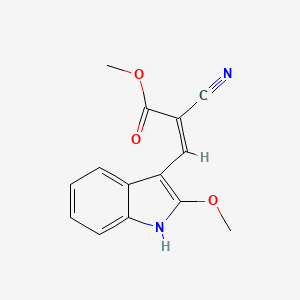
![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
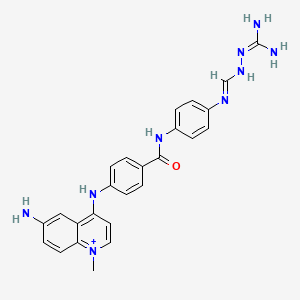
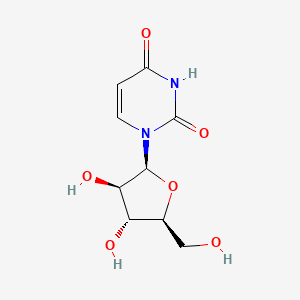
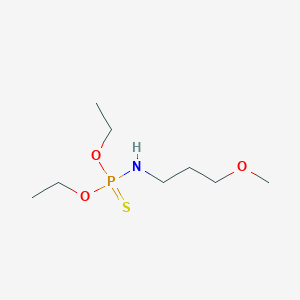
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)

![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
